molecular formula C21H35NO3 B580013 单-O-乙酰芬戈莫德 CAS No. 1807973-92-7

单-O-乙酰芬戈莫德

货号: B580013
CAS 编号: 1807973-92-7
分子量: 349.5 g/mol
InChI 键: AAKYGVHJYMMHLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mono-O-acetyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine 1-phosphate receptor modulator that has shown significant efficacy in reducing the frequency of relapses and delaying the progression of disability in patients with relapsing-remitting multiple sclerosis . Mono-O-acetyl Fingolimod is a chemically modified version of Fingolimod, where an acetyl group is introduced to enhance its pharmacological properties and stability.

科学研究应用

Mono-O-acetyl Fingolimod has a wide range of scientific research applications:

作用机制

Target of Action

Mono-O-acetyl Fingolimod, also known as ponesimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs) found on lymphocytes . These receptors play a crucial role in the immune system, particularly in the regulation of lymphocyte migration and function .

Mode of Action

Mono-O-acetyl Fingolimod acts as a modulator of S1PRs. It binds to these receptors, leading to their internalization and eventual degradation . This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their circulation in the bloodstream . This mechanism is believed to reduce the trafficking of pathogenic cells into the central nervous system (CNS), which is particularly beneficial in conditions like multiple sclerosis .

Biochemical Pathways

Mono-O-acetyl Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to a range of effects, including the induction of apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .

Pharmacokinetics

Fingolimod, the parent compound, is known to be administered orally and has a half-life of approximately 32 hours . It is metabolized in the liver and excreted primarily in the feces

Result of Action

The action of Mono-O-acetyl Fingolimod results in a variety of molecular and cellular effects. It induces endothelial cell-cell adhesion, angiogenesis, vascular integrity, and cardiovascular function . Furthermore, it has been shown to have a profound effect on reducing T-cell numbers in circulation and the CNS, thereby suppressing inflammation .

Action Environment

It is known that factors such as sunlight exposure and access to vitamin d can influence the prevalence and incidence of multiple sclerosis , a condition for which Fingolimod is used as a treatment Therefore, it is plausible that similar environmental factors could influence the action, efficacy, and stability of Mono-O-acetyl Fingolimod

生化分析

Biochemical Properties

Mono-O-acetyl Fingolimod interacts with various enzymes, proteins, and other biomolecules. It acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . In addition to exerting inhibitory effects on sphingosine-1-phosphate pathway enzymes, Mono-O-acetyl Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Cellular Effects

Mono-O-acetyl Fingolimod has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS . Furthermore, Mono-O-acetyl Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Molecular Mechanism

The molecular target of Mono-O-acetyl Fingolimod is S1P1 . The active form of the drug, fingolimod-phosphate, is a sphingosine 1-phosphate receptor modulator that exerts its mechanism of action in MS by binding to various sphingosine 1-phosphate receptors .

Temporal Effects in Laboratory Settings

Mono-O-acetyl Fingolimod has shown beneficial effects in AD models, but the outcome depends on the neuroinflammatory state at the start of the treatment . In the hippocampus and cortex of type 2 diabetic mice, there was a substantial drop in pSTAT3, which was reversed by Mono-O-acetyl Fingolimod .

Dosage Effects in Animal Models

In an animal model of genetic absence epilepsy, Mono-O-acetyl Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline . During the chronic epileptic phase of the mouse kainate model, 6 mg/kg of the drug also showed neuroprotective and anti-gliotic effects besides reducing seizure frequency .

Metabolic Pathways

Mono-O-acetyl Fingolimod is involved in the sphingosine-1-phosphate pathway . It exerts inhibitory effects on sphingolipid pathway enzymes .

Transport and Distribution

Mono-O-acetyl Fingolimod is administered orally as a tablet and has a half-life of approximately 32 hours. It is metabolized in the liver and excreted primarily in the feces .

Subcellular Localization

Mono-O-acetyl Fingolimod readily penetrates the CNS . With S1P being a pivotal molecule in intracellular signaling, the high-affinity binding of Mono-O-acetyl Fingolimod to the S1PR1 leads to Gαi/o inactivation of several signaling pathways, including the PI3K/Akt/mTOR, PI3K/Rac, STAT3, STAT1, PLC, and VEGF amongst others .

化学反应分析

Types of Reactions: Mono-O-acetyl Fingolimod undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the acetyl group .

相似化合物的比较

  • Fingolimod
  • Siponimod
  • Ozanimod

生物活性

Mono-O-acetyl Fingolimod, a derivative of the immunomodulatory drug Fingolimod (FTY720), exhibits significant biological activity, particularly in the context of autoimmune diseases such as multiple sclerosis (MS). This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of Fingolimod and Its Derivatives

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator that primarily acts by preventing the egress of lymphocytes from lymph nodes, thereby reducing their availability in the bloodstream and tissues. This mechanism is crucial for its therapeutic effects in relapsing-remitting multiple sclerosis (RRMS) and other autoimmune conditions. Mono-O-acetyl Fingolimod is an acetylated form that may enhance certain biological activities compared to its parent compound.

Mono-O-acetyl Fingolimod operates through several key mechanisms:

  • S1P Receptor Modulation : Like Fingolimod, it interacts with S1P receptors, particularly S1PR1, leading to receptor internalization and modulation of downstream signaling pathways. This internalization is associated with reduced lymphocyte migration and altered immune responses .
  • Histone Deacetylase Inhibition : Recent studies suggest that Fingolimod and its derivatives may inhibit histone deacetylases (HDACs), leading to increased histone acetylation and enhanced gene expression related to neuroprotection and inflammation . This mechanism may contribute to potential antidepressant effects observed in animal models.
  • Neuroprotective Effects : There is evidence indicating that Mono-O-acetyl Fingolimod may promote the production of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and function . This neuroprotective action could be beneficial in neurodegenerative diseases.

Case Studies

Safety Profile

The safety profile of Mono-O-acetyl Fingolimod appears consistent with that of Fingolimod, which includes risks such as bradycardia, macular edema, and elevated liver enzymes . Long-term studies have indicated that while adverse events are common, they are generally manageable and do not lead to significant discontinuation rates among patients .

Comparative Efficacy Table

Parameter Fingolimod (0.5 mg) Placebo
Annualized Relapse Rate (ARR)0.180.40
Risk of Disability ProgressionHazard Ratio 0.70-
New T2 Lesions (MRI)77%-82% reduction47%
Patient Free from Disability33%13%

属性

CAS 编号

1807973-92-7

分子式

C21H35NO3

分子量

349.5 g/mol

IUPAC 名称

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate

InChI

InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3

InChI 键

AAKYGVHJYMMHLU-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N

规范 SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N

同义词

2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。